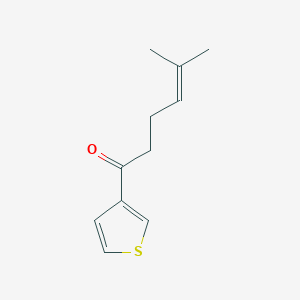![molecular formula C20H27N3O B14347422 N-[1-(2-Phenylethyl)piperidin-4-yl]-2-(1H-pyrrol-1-yl)propanamide CAS No. 92064-68-1](/img/structure/B14347422.png)
N-[1-(2-Phenylethyl)piperidin-4-yl]-2-(1H-pyrrol-1-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(2-Phenylethyl)piperidin-4-yl]-2-(1H-pyrrol-1-yl)propanamide is a synthetic compound that belongs to the class of fentanyl analogues. These compounds are known for their potent analgesic properties and are often used in medical settings for pain management. The compound’s structure includes a piperidine ring, a phenylethyl group, and a pyrrole moiety, which contribute to its unique pharmacological profile .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-Phenylethyl)piperidin-4-yl]-2-(1H-pyrrol-1-yl)propanamide typically involves the reaction of 4-anilino-N-phenethylpiperidine (4-ANPP) with an organic acid to form an amide bond . The reaction conditions often include the use of a base to facilitate the formation of the amide linkage. The process may involve multiple steps, including the protection and deprotection of functional groups to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures are stringent to ensure the compound meets pharmaceutical standards .
化学反応の分析
Types of Reactions
N-[1-(2-Phenylethyl)piperidin-4-yl]-2-(1H-pyrrol-1-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The phenylethyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include N-oxides, amines, and substituted derivatives of the original compound. These products can have different pharmacological properties and are often studied for their potential therapeutic applications .
科学的研究の応用
N-[1-(2-Phenylethyl)piperidin-4-yl]-2-(1H-pyrrol-1-yl)propanamide has several scientific research applications:
作用機序
The compound exerts its effects by binding to opioid receptors in the central nervous system, particularly the mu-opioid receptor. This binding leads to the activation of intracellular signaling pathways that result in analgesia and euphoria. The molecular targets include G-protein-coupled receptors, which mediate the compound’s effects on pain perception and emotional response .
類似化合物との比較
Similar Compounds
Cyclopropylfentanyl: Another fentanyl analogue with a cyclopropyl group instead of the pyrrole moiety.
2-Fluoroisobutyrfentanyl: Contains a fluorine atom and an isobutyl group, leading to different pharmacological properties.
Uniqueness
N-[1-(2-Phenylethyl)piperidin-4-yl]-2-(1H-pyrrol-1-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct pharmacokinetic and pharmacodynamic properties. Its pyrrole moiety differentiates it from other fentanyl analogues, potentially leading to variations in receptor binding affinity and metabolic stability .
特性
CAS番号 |
92064-68-1 |
|---|---|
分子式 |
C20H27N3O |
分子量 |
325.4 g/mol |
IUPAC名 |
N-[1-(2-phenylethyl)piperidin-4-yl]-2-pyrrol-1-ylpropanamide |
InChI |
InChI=1S/C20H27N3O/c1-17(23-12-5-6-13-23)20(24)21-19-10-15-22(16-11-19)14-9-18-7-3-2-4-8-18/h2-8,12-13,17,19H,9-11,14-16H2,1H3,(H,21,24) |
InChIキー |
RHNQEPWVFQCCIY-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)NC1CCN(CC1)CCC2=CC=CC=C2)N3C=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


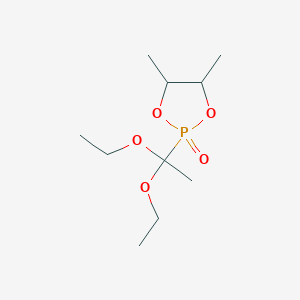
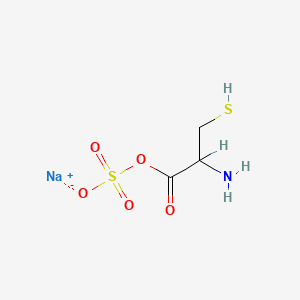
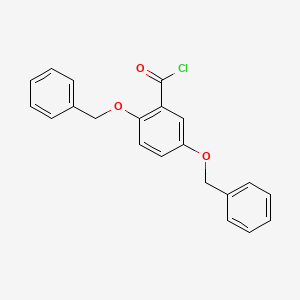

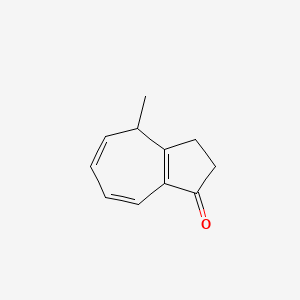
![3-Phenyl-3a,4,5,6a-tetrahydrothieno[3,2-d][1,2]oxazole](/img/structure/B14347384.png)

![Trimethyl[3-(phenylsulfanyl)buta-1,3-dien-2-yl]stannane](/img/structure/B14347397.png)
![2-Hydroxy-3-[2-(3-phenylpropanoyl)phenoxy]propanoic acid](/img/structure/B14347407.png)
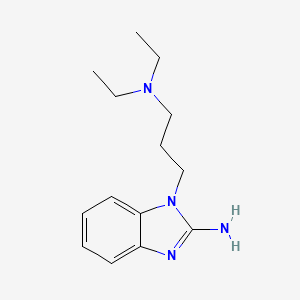
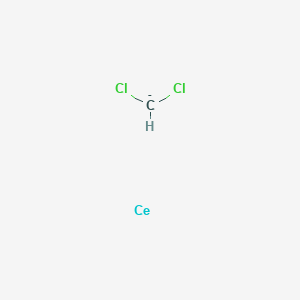

![N-(5-Isocyanato-2-methylphenyl)-N'-[3-(triethoxysilyl)propyl]urea](/img/structure/B14347427.png)
